An In-depth Technical Guide to the Physical Properties and Solubility of 2,3-Diiodophenyl N,N-diethylcarbamate
An In-depth Technical Guide to the Physical Properties and Solubility of 2,3-Diiodophenyl N,N-diethylcarbamate
A Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diiodophenyl N,N-diethylcarbamate is a halogenated aromatic carbamate of interest in medicinal chemistry and drug discovery. The presence of two iodine atoms on the phenyl ring, coupled with the N,N-diethylcarbamate moiety, imparts a unique combination of lipophilicity and potential for specific biological interactions. A thorough understanding of its physical properties and solubility is paramount for its effective handling, formulation, and development as a potential therapeutic agent. This guide offers a detailed exploration of these characteristics, providing both theoretical insights and practical methodologies for their determination.
Core Physicochemical Properties
While specific experimental values for 2,3-Diiodophenyl N,N-diethylcarbamate are not published, we can predict its general characteristics and provide data for structurally related compounds to offer a comparative context.
| Property | Predicted/Inferred Value for 2,3-Diiodophenyl N,N-diethylcarbamate | Rationale and Comparative Data |
| Molecular Formula | C₁₁H₁₃I₂NO₂ | Based on its chemical structure. |
| Molecular Weight | 445.04 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a crystalline solid at room temperature. | The high molecular weight and presence of a rigid aromatic ring suggest a solid state. For comparison, the precursor 2,3-diiodophenol is a solid[1][2]. |
| Melting Point | Likely to be a relatively high-melting solid. | The significant molecular weight and potential for intermolecular interactions due to the polar carbamate group and halogen atoms would contribute to a higher melting point compared to simpler aromatic compounds. |
| Boiling Point | High boiling point, likely to decompose before boiling at atmospheric pressure. | The high molecular weight and polarity suggest a very high boiling point. Vacuum distillation would likely be required to distill this compound without decomposition. |
| Density | Expected to be significantly denser than water. | The presence of two heavy iodine atoms will substantially increase the molecular density. |
| LogP (Octanol-Water Partition Coefficient) | A calculated LogP value is approximately 3.74. | This value indicates that the compound is significantly more soluble in octanol than in water, suggesting it is a lipophilic (fat-soluble) molecule. |
Solubility Profile: A Predictive Analysis
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Based on the structure of 2,3-Diiodophenyl N,N-diethylcarbamate, a qualitative solubility profile can be predicted.
The "Like Dissolves Like" Principle:
The solubility of 2,3-Diiodophenyl N,N-diethylcarbamate will be governed by the principle of "like dissolves like." The molecule possesses both polar (the carbamate group) and nonpolar (the di-iodinated phenyl ring and the diethyl groups) regions.
-
Aqueous Solubility: Due to the large, nonpolar di-iodophenyl group and the hydrophobic diethyl groups, the aqueous solubility is expected to be very low. The calculated LogP of ~3.74 supports this prediction.
-
Solubility in Organic Solvents:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The compound is expected to exhibit good solubility in these solvents. The polar carbamate group can interact favorably with the polar nature of these solvents, while the organic backbone is compatible with their overall character.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. The carbamate group can act as a hydrogen bond acceptor, interacting with the hydroxyl groups of the alcohols.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. While the di-iodophenyl ring has nonpolar character, the polar carbamate group will hinder dissolution in highly nonpolar solvents.
-
Experimental Protocols for Property Determination
Given the absence of published data, the following section provides detailed, field-proven methodologies for the experimental determination of the physical and solubility properties of 2,3-Diiodophenyl N,N-diethylcarbamate.
Determination of Melting Point
Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while a broad range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline 2,3-Diiodophenyl N,N-diethylcarbamate is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Determination of Solubility (Shake-Flask Method)
Causality: The shake-flask method is a gold-standard technique to determine the equilibrium solubility of a compound in a specific solvent at a given temperature. It ensures that the solvent is fully saturated with the solute.
Methodology:
-
Preparation of a Saturated Solution:
-
An excess amount of solid 2,3-Diiodophenyl N,N-diethylcarbamate is added to a known volume of the chosen solvent (e.g., water, ethanol, DMSO) in a sealed glass vial.
-
The vial is placed in a temperature-controlled shaker bath and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
The vial is removed from the shaker bath and allowed to stand to let the undissolved solid settle.
-
A sample of the supernatant is carefully withdrawn using a syringe and filtered through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
The concentration of the dissolved 2,3-Diiodophenyl N,N-diethylcarbamate in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A calibration curve is constructed using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Caption: A generalized workflow for determining equilibrium solubility.
Conclusion
While direct experimental data for 2,3-Diiodophenyl N,N-diethylcarbamate remains to be published, this technical guide provides a robust framework for researchers to understand and determine its key physical and solubility properties. By leveraging predictive principles based on its chemical structure and employing the detailed experimental protocols outlined, scientists and drug development professionals can generate the necessary data to advance their research and development efforts with this promising compound. The provided methodologies are designed to ensure scientific integrity and produce reliable, reproducible results.
References
-
PubChem. (n.d.). 2,3-Diiodophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). (2,3-diiodophenyl) N,N-diethylcarbamate CAS NO.863870-82-0. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Scribd. (n.d.). Identifying Organic Compounds Lab. Retrieved from [Link]
-
ACS Publications. (2002, December 21). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
PMC. (n.d.). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Retrieved from [Link]
